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Anticancer Mechanisms of Antipsychotics

Drug Name  Anticancer Mechanisms Key Experimental Findings Cancer Types Studied

| Thioridazine | Induces apoptosis & autophagy; inhibits PI3K/Akt/mTOR pathway; reverses multidrug
resistance (P-gp inhibition); induces immunogenic cell death (ICD); targets cancer stem cells [1] [2] [3]. | -

IC50: ~7.5 pM in GBM cells [4].

¢ In vivo: Reduced lung tumor burden in mouse melanoma model (10-25 mg/kg) [2].

¢ Induced ICD in colorectal cancer models, enhancing oxaliplatin effect [3]. | Glioblastoma, Leukemia,
Colorectal, Melanoma, Cervical, Endometrial, Breast, Lung [1] [5] [2] | | Haloperidol | Induces
apoptosis & autophagy; causes cell cycle arrest; inhibits ERK & Sonic Hedgehog pathways [5]. |
Synergistic effect with temozolomide, increasing ER stress and ferroptosis in glioblastoma [5]. |
Glioblastoma, Pancreatic [5] | | Trifluoperazine | Suppresses tumor growth; enhances
radiosensitivity; inhibits multi-drug resistance (MDR) gene expression via FOXO1 activation [5]. |
Reverses chemoresistance to doxorubicin by suppressing P-glycoprotein [5]. | Glioblastoma,
Hepatocellular, Breast, Colorectal, Lung [5] | | Chlorpromazine | Induces autophagic cell death &
apoptosis; inhibits Akt/mTOR pathway; inhibits mitochondrial DNA polymerase [5]. | Downregulates
stemness gene NANOG and induces autophagy in glioma [5]. | Glioblastoma, Leukemia, Ewing
Sarcoma, Colorectal [5] | | Penfluridol | Induces apoptosis & autophagy; inhibits cancer cell invasion;
downregulates HER2/B-catenin & integrin expression [5]. | Enhances efficacy of paclitaxel in vivo in
breast cancer models [5]. | Glioblastoma, Breast, Pancreatic, Lung, Melanoma [5] |
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Thioridazine's Key Signaling Pathways

Thioridazine exerts its anticancer effects primarily by modulating these critical cellular pathways:
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Experimental Protocols for Key Findings

To help you evaluate and potentially replicate these findings, here are the methodologies from key studies:
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¢ Cell Viability Assay (MTT) [1]:

o Cell Plating: Plate cells (e.g., HeLa, C33A) at a density of 3.4 x 103 cells/well in 96-well plates.

o Drug Treatment: After 24 hours, treat with fresh medium containing thioridazine at varying
concentrations.

o Incubation & Measurement: Incubate for 72 hours. Add MTT solution (5 mg/ml) and incubate
for 4 hours. Measure the generated formazan at 540 nm absorbance.

e Apoptosis Analysis (Flow Cytometry) [1]:

o Cell Preparation: Plate cells in six-well plates and treat with thioridazine (e.g., 15 uM) for 24
hours.

o Staining: Harvest cells, rinse with PBS, and resuspend in binding buffer containing FITC-
labeled Annexin V and propidium iodide (P1).

o Analysis: Incubate for 15 minutes in the dark and analyze using a flow cytometer to distinguish
live, early apoptotic, late apoptotic, and necrotic cell populations.

¢ Immunogenic Cell Death (ICD) Detection [3]:

o CRT Exposure: After drug treatment, harvest cells and incubate with a primary anti-calreticulin
antibody, followed by a fluorescently-labeled secondary antibody. Analyze cell surface CRT via
flow cytometry.

o ATP Release: Collect cell culture supernatant and measure extracellular ATP concentration
using a luciferase-based assay.

o HMGBL1 Release: Collect supernatant and detect released HMGB1 using a specific ELISA kit.

Research Implications and Future Directions

Research supports thioridazine as a promising candidate for drug repurposing in oncology, particularly for its
dual activity against bulk tumor cells and therapy-resistant cancer stem cells (CSCs) [2] [4], and its
ability to reverse multidrug resistance by inhibiting P-glycoprotein [2]. Its synergy with chemotherapy

(e.g., oxaliplatin in CRC, cytarabine in AML) suggests potential as a combination therapy agent [5] [3].

Future work should focus on:

e Optimizing dosing regimens to balance anticancer efficacy with known neurological side effects.
e Conducting more Phase I/l clinical trials to confirm efficacy observed in preclinical and early
clinical studies.
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e Exploring biomarkers (e.g., DRD2 expression, MDR status) to identify patient populations most likely
to respond.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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